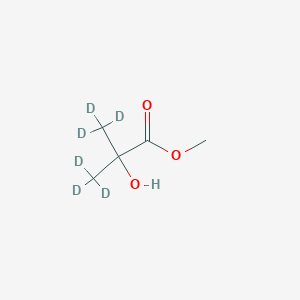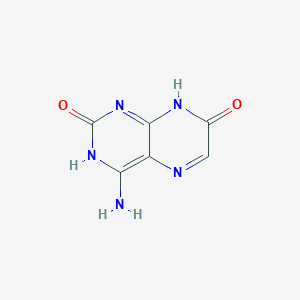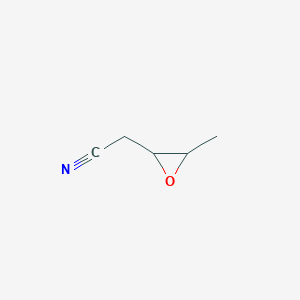
Hexanoic acid,2-(ethoxymethylene)-3-oxo-,ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester is an organic compound with the molecular formula C10H16O4 It is an ester derivative of hexanoic acid, characterized by the presence of an ethoxymethylene group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester can be synthesized through the esterification of hexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
Hexanoic acid+EthanolAcid CatalystHexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield hexanoic acid and ethanol.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxymethylene group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Hexanoic acid and ethanol.
Reduction: Hexanoic acid, 2-(ethoxymethylene)-3-hydroxy-, ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing hexanoic acid and ethanol. The keto group may participate in redox reactions, influencing cellular pathways and metabolic processes.
Comparison with Similar Compounds
Hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester can be compared with other similar compounds such as:
Hexanoic acid, ethyl ester: Lacks the ethoxymethylene and keto groups, resulting in different chemical properties and reactivity.
Hexanoic acid, 2-methoxyethyl ester: Contains a methoxy group instead of an ethoxymethylene group, leading to variations in its chemical behavior and applications.
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
ethyl (2Z)-2-(ethoxymethylidene)-3-oxohexanoate |
InChI |
InChI=1S/C11H18O4/c1-4-7-10(12)9(8-14-5-2)11(13)15-6-3/h8H,4-7H2,1-3H3/b9-8- |
InChI Key |
LECIVGGFOMFFFQ-HJWRWDBZSA-N |
Isomeric SMILES |
CCCC(=O)/C(=C/OCC)/C(=O)OCC |
Canonical SMILES |
CCCC(=O)C(=COCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile](/img/structure/B13744123.png)




![Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime](/img/structure/B13744163.png)

